Matricarin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Matricarin can be synthesized through several chemical routes. One common method involves the extraction of chamomile flowers, followed by purification using chromatographic techniques . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from chamomile flowers. The flowers are dried using methods such as sun drying, shade drying, or using a climate chamber . The dried flowers are then subjected to solvent extraction, followed by purification processes like distillation and chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Matricarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products
Scientific Research Applications
Mechanism of Action
Matricarin exerts its effects through several molecular targets and pathways. It is known to inhibit pro-inflammatory biomarkers in macrophages, similar to non-steroidal anti-inflammatory drugs (NSAIDs) . Additionally, it affects volume-activated potassium and calcium channels, influencing cellular responses under osmotic stress .
Comparison with Similar Compounds
Matricarin is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:
Austricin: Another sesquiterpene lactone with similar anti-inflammatory properties.
Canin: Known for its antimicrobial activity.
Achillin: Exhibits both anti-inflammatory and antimicrobial properties.
Leucodin: A sesquiterpene lactone with antioxidant properties.
Desacetylthis compound: A derivative of this compound with distinct biological activities.
This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and antimicrobial properties, making it a versatile compound for various applications .
Properties
CAS No. |
5989-43-5 |
---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
[(3S,3aR,4S,9aS,9bR)-3,6,9-trimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] acetate |
InChI |
InChI=1S/C17H20O5/c1-7-5-11(19)13-8(2)6-12(21-10(4)18)15-9(3)17(20)22-16(15)14(7)13/h5,9,12,14-16H,6H2,1-4H3/t9-,12-,14-,15+,16+/m0/s1 |
InChI Key |
QONYNSMAVSRIRD-UPQAZBFISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)OC(=O)C |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)OC(=O)C |
melting_point |
193 - 195 °C |
physical_description |
Solid |
Origin of Product |
United States |
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